molecular formula C11H10ClN3 B1480207 2-(Azetidin-1-yl)-4-chloroquinazoline CAS No. 2098118-06-8

2-(Azetidin-1-yl)-4-chloroquinazoline

Cat. No.: B1480207
CAS No.: 2098118-06-8
M. Wt: 219.67 g/mol
InChI Key: MMVCOARDAWZKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidinones, also known as 2-azetidinones or β-lactams, are a class of compounds that contain a four-membered cyclic amide. They are highly important in organic and medicinal chemistry due to their presence in many bioactive compounds and drugs . For instance, the β-lactam ring is a common structural feature of several broad-spectrum antibiotics, including penicillins, cephalosporins, and carbapenems .


Synthesis Analysis

Azetidinones can be synthesized through various methods. One such method involves the use of molecular iodine as a catalyst under microwave irradiation . Another method involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of a 2-azetidinone ring .


Molecular Structure Analysis

The molecular structure of azetidinones consists of a four-membered lactam ring. This ring is highly strained due to its small size, which makes azetidinones highly reactive .


Chemical Reactions Analysis

Azetidinones are known for their reactivity and can undergo various chemical reactions. Their reactivity is mainly due to the strain of the four-membered β-lactam ring and the presence of the amide functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidinones can vary depending on their specific structures. For instance, 2-(Azetidin-1-yl)benzoic acid, a related compound, has a molecular weight of 177.20 g/mol and a topological polar surface area of 40.5 Ų .

Scientific Research Applications

2-(Azetidin-1-yl)-4-chloroquinazoline has been studied for its potential therapeutic applications. It has been shown to have antimalarial, antibacterial, and antitumor effects, as well as anti-inflammatory and anticonvulsant properties. It has also been studied for its ability to inhibit the growth of certain cancer cells, as well as its potential use in the treatment of Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 2-(Azetidin-1-yl)-4-chloroquinazoline is not fully understood. However, it is believed to act by binding to certain proteins in the body, such as DNA topoisomerase II and cytochrome P450 enzymes, which are involved in the regulation of cell growth and metabolism. This binding can lead to the inhibition of certain cell processes, such as DNA replication and protein synthesis, which can lead to the death of the cell.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as having anti-inflammatory and anticonvulsant properties. It has also been shown to have antimalarial, antibacterial, and antitumor effects. In addition, it has been studied for its potential use in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(Azetidin-1-yl)-4-chloroquinazoline has several advantages for lab experiments. It is relatively easy to synthesize and is stable in a variety of solvents. It is also non-toxic and has low volatility, making it safe to work with in the lab. However, there are some limitations to its use in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light or oxygen, making it difficult to store for long periods of time.

Future Directions

There are several potential future directions for 2-(Azetidin-1-yl)-4-chloroquinazoline research. One potential direction is to further investigate its potential therapeutic applications. It could be used to develop new drugs or as a starting point for the synthesis of new drugs. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease. In addition, further research could be done to investigate its potential use in the treatment of cancer, as well as its ability to inhibit the growth of certain cancer cells. Finally, research could be done to investigate its potential use as an insecticide or herbicide.

Safety and Hazards

The safety and hazards associated with azetidinones can also vary depending on the specific compound. For example, 2-(1-Azetidinyl)-5-bromopyrimidine, a related compound, has several safety precautions associated with it, including avoiding dust formation and avoiding breathing in the mist, gas, or vapors .

Properties

IUPAC Name

2-(azetidin-1-yl)-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-8-4-1-2-5-9(8)13-11(14-10)15-6-3-7-15/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVCOARDAWZKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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